Product packaging for 3-(2-Chloro-4-nitrophenoxy)benzonitrile(Cat. No.:)

3-(2-Chloro-4-nitrophenoxy)benzonitrile

Cat. No.: B8416773
M. Wt: 274.66 g/mol
InChI Key: BDLGHOYDWSGLBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(2-Chloro-4-nitrophenoxy)benzonitrile is a useful research compound. Its molecular formula is C13H7ClN2O3 and its molecular weight is 274.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H7ClN2O3 B8416773 3-(2-Chloro-4-nitrophenoxy)benzonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H7ClN2O3

Molecular Weight

274.66 g/mol

IUPAC Name

3-(2-chloro-4-nitrophenoxy)benzonitrile

InChI

InChI=1S/C13H7ClN2O3/c14-12-7-10(16(17)18)4-5-13(12)19-11-3-1-2-9(6-11)8-15/h1-7H

InChI Key

BDLGHOYDWSGLBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)C#N

Origin of Product

United States

Comprehensive Synthetic Methodologies for 3 2 Chloro 4 Nitrophenoxy Benzonitrile

Retrosynthetic Analysis and Strategic Precursor Identification

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available, or easily synthesized precursors. amazonaws.com This process allows for the logical design of a synthetic route.

Key Synthetic Disconnections

For 3-(2-chloro-4-nitrophenoxy)benzonitrile, the most logical and strategic disconnection is the ether linkage (C–O bond). This is a common and reliable disconnection for ethers, as their formation is a well-established transformation in organic synthesis. amazonaws.com Breaking this bond generates two key synthons: a nucleophilic phenoxide and an electrophilic aryl halide.

These synthons correspond to two potential pairs of synthetic equivalents (the actual reagents used in the synthesis):

Route A: 3-cyanophenol (B46033) (as the nucleophile precursor) and 1,2-dichloro-4-nitrobenzene (as the electrophile).

Route B: 2-chloro-4-nitrophenol (B164951) (as the nucleophile precursor) and 3-chlorobenzonitrile (B1581422) or 3-bromobenzonitrile (B1265711) (as the electrophile).

Route A is generally preferred. The presence of a strongly electron-withdrawing nitro group para to the chlorine atom in 1,2-dichloro-4-nitrobenzene significantly activates the ring towards nucleophilic attack, making the subsequent SNAr reaction more feasible. In contrast, the halogens in 3-halobenzonitriles (Route B) are not activated by a suitably positioned electron-withdrawing group, making the reaction conditions much more demanding.

Availability and Synthesis of Starting Materials

The feasibility of a synthetic plan relies heavily on the accessibility of the starting materials.

3-Cyanophenol (3-Hydroxybenzonitrile): This compound is a commercially available fine chemical, often sold as an almost white to light brown crystalline powder with a purity of 99%. sigmaaldrich.comindiamart.com Its availability from various chemical suppliers makes it a convenient starting material. chemicalbook.com For laboratory-scale synthesis, it can be prepared from precursors like 3-hydroxybenzaldehyde (B18108) through oximation followed by dehydration. google.com

1,2-Dichloro-4-nitrobenzene: This pale yellow solid is a common industrial intermediate used in the synthesis of agrochemicals. wikipedia.org It is typically produced by the nitration of 1,2-dichlorobenzene. This process yields a mixture of isomers, primarily the desired 1,2-dichloro-4-nitrobenzene and a smaller amount of 1,2-dichloro-3-nitrobenzene. wikipedia.orggoogle.com Purification can be achieved through methods like fractional crystallization from sulfuric acid. google.comgoogle.com Its established synthesis and use as a chemical intermediate ensure its availability for synthetic applications. oecd.org

Classical Synthetic Routes and Reaction Pathways

The formation of the diaryl ether bond in this compound is classically achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This class of reactions is fundamental for the functionalization of aromatic rings, particularly those that are electron-deficient. total-synthesis.com

Nucleophilic Aromatic Substitution (SNAr) Strategies

The SNAr reaction is an ideal strategy for synthesizing the target molecule via Route A. The reaction involves the attack of a nucleophile (the phenoxide generated from 3-cyanophenol) on an aryl halide that is activated by electron-withdrawing groups. libretexts.orglibretexts.org The nitro group (–NO₂) at the para-position to the chlorine atom in 1,2-dichloro-4-nitrobenzene serves as a powerful activating group, making the carbon atom attached to the chlorine electrophilic and susceptible to nucleophilic attack. chemistrysteps.com

The general reaction is as follows: The base deprotonates 3-cyanophenol to form the more potent 3-cyanophenoxide nucleophile. This anion then attacks the carbon atom bearing a chlorine atom on the 1,2-dichloro-4-nitrobenzene ring, displacing the chloride leaving group. The chlorine at the ortho position is less reactive due to steric hindrance and less effective resonance stabilization for an attack at that position.

The efficiency of SNAr reactions is highly dependent on the reaction conditions. Careful optimization of parameters such as the solvent, base, and temperature is crucial for maximizing yield and minimizing side reactions. numberanalytics.com

Solvents: Polar aprotic solvents are the preferred medium for SNAr reactions. chemistrysteps.comgovtpgcdatia.ac.in They effectively solvate the cation of the base (e.g., K⁺) while leaving the nucleophilic anion relatively "naked" and more reactive. chemistrysteps.com Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) are commonly used because they can stabilize the charged intermediate complex and facilitate the reaction. numberanalytics.comacsgcipr.orgacsgcipr.org

Bases: A base is required to deprotonate the phenol (B47542), generating the phenoxide anion, which is a much stronger nucleophile. Common choices include inorganic bases like potassium carbonate (K₂CO₃), sodium hydroxide (B78521) (NaOH), or potassium hydroxide (KOH). The choice of base can influence the reaction rate and selectivity. Stronger bases like sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS) can also be used, particularly with less reactive substrates. researchgate.netacs.org

Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier associated with the initial disruption of aromaticity. numberanalytics.com Reaction temperatures can range from room temperature to over 150°C, depending on the reactivity of the specific substrates. For activated systems like the one , temperatures in the range of 80-120°C are typical.

Pressure: Most SNAr reactions are conducted at atmospheric pressure. The use of elevated pressure is generally not required unless volatile solvents are used at temperatures above their boiling points.

The following table summarizes typical conditions for optimizing the synthesis of diaryl ethers via SNAr reactions.

ParameterTypical ConditionsRationale
Solvent DMSO, DMF, NMP, AcetonitrilePolar aprotic; stabilizes intermediates, enhances nucleophilicity. numberanalytics.com
Base K₂CO₃, Cs₂CO₃, KOH, NaHDeprotonates the phenol to form the active phenoxide nucleophile.
Temperature 80 - 150 °CProvides sufficient energy to overcome the activation barrier.
Atmosphere Inert (N₂ or Ar)Prevents potential oxidative side reactions at high temperatures.

The SNAr reaction does not proceed via SN1 or SN2 mechanisms, which are common for aliphatic compounds. Instead, it follows a stepwise addition-elimination mechanism . chemistrysteps.com

Nucleophilic Addition: The reaction is initiated by the attack of the nucleophile (3-cyanophenoxide) on the electrophilic carbon atom of 1,2-dichloro-4-nitrobenzene that bears a chlorine atom. This is typically the rate-determining step as it involves the temporary loss of aromaticity in the ring. total-synthesis.com This addition forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex . libretexts.orgyoutube.com

Stabilization of the Meisenheimer Complex: The stability of the Meisenheimer complex is critical for the reaction to proceed. The negative charge of the complex is delocalized around the ring and, most importantly, onto the oxygen atoms of the para-nitro group. This delocalization stabilizes the intermediate, lowering the activation energy of the first step. youtube.com Without a strongly electron-withdrawing group at the ortho or para position, this intermediate would be too high in energy to form readily.

Elimination of the Leaving Group: In the final, typically fast step, the aromaticity of the ring is restored by the elimination of the leaving group (chloride ion), yielding the final diaryl ether product, this compound. chemistrysteps.com

This addition-elimination pathway is the overwhelmingly dominant mechanism for SNAr reactions on activated aryl halides. Alternative pathways, such as the elimination-addition (benzyne) mechanism, occur under different conditions, typically involving very strong bases and unactivated aryl halides. govtpgcdatia.ac.inyoutube.com

Alternative Coupling and Formation Methodologies

The classical Ullmann condensation is a well-established method for the synthesis of diaryl ethers, typically involving the copper-catalyzed reaction of a phenol with an aryl halide at elevated temperatures. This methodology can be adapted for the synthesis of this compound from 3-hydroxybenzonitrile and 1,2-dichloro-4-nitrobenzene. The electron-withdrawing nitro group on the dichlorobenzene ring activates the halide for nucleophilic aromatic substitution, facilitating the reaction.

A representative procedure for a similar Ullmann-type reaction involves the coupling of 4-chlorophenol (B41353) with 3,4-dichloronitrobenzene. In this synthesis, a mixture of the phenol and potassium hydroxide is heated to form the corresponding phenoxide. Subsequently, a copper catalyst and the aryl halide are added, and the reaction mixture is heated for several hours. This approach, with appropriate modifications for the specific reactants, provides a viable route to this compound.

Table 1: Representative Ullmann-Type Synthesis of a Diaryl Ether
ParameterCondition
Aryl Halide3,4-Dichloronitrobenzene
Phenol4-Chlorophenol
BasePotassium Hydroxide (KOH)
CatalystCopper
Temperature110-120 °C
Reaction Time2.5 hours

Advanced and Sustainable Synthetic Approaches

In recent years, there has been a significant drive towards the development of more efficient, environmentally friendly, and sustainable methods for chemical synthesis. This has led to the exploration of novel technologies and the application of green chemistry principles in the synthesis of diaryl ethers like this compound.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. In the context of diaryl ether synthesis, microwave irradiation can significantly reduce reaction times compared to conventional heating methods. For instance, the synthesis of various diaryl ethers has been achieved in high yields within minutes under microwave conditions, often without the need for a catalyst, particularly when one of the aryl rings is activated by electron-withdrawing groups. rsc.orgresearchgate.net

Table 2: Microwave-Assisted Synthesis of Diaryl Ethers
Aryl HalidePhenolConditionsTimeYield
4-FluorobenzonitrileGuaiacolDMSO, Microwave5 min95%
4-Bromobenzonitrile4-ChlorophenolDMSO, Microwave10 min87%

Flow Chemistry Methodologies for Continuous Production

Flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for continuous production. While a specific flow chemistry process for this compound has not been detailed, the continuous flow nitration of a structurally similar diaryl ether, 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid, has been successfully demonstrated. googleapis.com This process utilizes microreactors to achieve efficient mixing and temperature control, leading to high conversion and selectivity. googleapis.com Such a methodology could be adapted for the synthesis of the target compound.

Table 3: Parameters for Continuous Flow Nitration of a Diaryl Ether
ParameterOptimized Condition
Reaction Temperature308 K
Molar Ratio (HNO3 to Substrate)1.6
Molar Ratio (HNO3 to H2SO4)0.57

Solvent-Free Reaction Systems

The elimination of volatile organic solvents is a key principle of green chemistry. Solvent-free, or solid-state, reactions can lead to reduced waste, easier product isolation, and potentially lower energy consumption. For the synthesis of diaryl ethers, solvent-free methods have been developed using solid-supported reagents or by carrying out the reaction under neat conditions, sometimes with microwave or mechanical (mechanochemical) activation. For example, the use of potassium fluoride (B91410) on alumina (B75360) (KF/Alumina) as a solid base under solvent-free conditions has been reported for the synthesis of diaryl ethers via nucleophilic aromatic substitution.

Development of Novel Catalytic Systems for Enhanced Efficiency

Research into the Ullmann condensation has led to the development of highly efficient catalytic systems that operate under milder conditions and with lower catalyst loadings than traditional methods. The use of copper-based nanoparticles (NPs) as catalysts for C-O cross-coupling reactions has shown great promise. qub.ac.uk These nanocatalysts offer a high surface area-to-volume ratio, which can lead to enhanced catalytic activity. Furthermore, magnetic nanoparticles can be employed as catalyst supports, allowing for easy separation and recycling of the catalyst. nih.gov

Table 4: Comparison of Catalytic Systems for Diaryl Ether Synthesis
CatalystSupportKey Advantages
Copper NanoparticlesNoneHigh catalytic activity
Copper Oxide NanoparticlesGrapheneHigh yields and recyclability
Fe3O4 NanoparticlesNoneMagnetically recoverable, solvent and ligand-free conditions nih.gov

Green Chemistry Principles in Synthesis Design

The application of green chemistry principles to the synthesis of this compound aims to minimize the environmental impact of the manufacturing process. Key considerations include the use of less hazardous solvents, renewable starting materials, and energy-efficient processes. For instance, the use of ionic liquids as recyclable reaction media has been explored for the synthesis of benzonitriles. lookchem.comnih.gov These approaches focus on improving the atom economy and reducing the E-factor (environmental factor) of the synthesis, which are important metrics for assessing the "greenness" of a chemical process.

Purification and Isolation Techniques for Academic Research Purity

Achieving a high degree of purity for this compound is paramount for its use in academic research, where even trace impurities can significantly impact experimental outcomes. To this end, a combination of advanced chromatographic and recrystallization techniques is employed.

Advanced Chromatographic Separation Methods

For the purification of this compound, column chromatography is a highly effective method. The choice of stationary and mobile phases is crucial for optimal separation.

A common practice involves using silica (B1680970) gel as the stationary phase due to its polarity and ability to separate compounds based on their differential adsorption. The mobile phase, or eluent, is typically a mixture of non-polar and polar solvents. A gradient elution system, where the polarity of the mobile phase is gradually increased, often provides the best separation of the desired product from any unreacted starting materials or byproducts.

For instance, a gradient of ethyl acetate (B1210297) in hexane (B92381) is frequently used. The process starts with a low polarity mixture (e.g., 5% ethyl acetate in hexane) to elute non-polar impurities. The concentration of ethyl acetate is then gradually increased to elute the product, this compound, which is more polar than the initial impurities. The final fractions are collected and analyzed by TLC to confirm the purity of the isolated compound.

Table 1: Representative Data for Column Chromatography Purification

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient of 5% to 20% Ethyl Acetate in Hexane
Flow Rate 20 mL/min
Fraction Size 15 mL
Product Elution ~15% Ethyl Acetate in Hexane
Yield after Chromatography 85-90%
Purity (by HPLC) >98%

Recrystallization Strategies for High Purity Compound Isolation

Following chromatographic purification, recrystallization is often performed to obtain a crystalline solid of very high purity. The principle of recrystallization relies on the differential solubility of the compound and its impurities in a particular solvent at different temperatures.

The selection of an appropriate solvent system is the most critical step in this process. An ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. Furthermore, any impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

For this compound, a mixed solvent system, such as ethanol (B145695) and water, can be effective. The crude product is dissolved in a minimal amount of hot ethanol. Water is then added dropwise until a slight turbidity persists, indicating the saturation point. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of well-defined crystals. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Table 2: Recrystallization Parameters for High Purity Isolation

ParameterValue
Solvent System Ethanol/Water
Dissolution Temperature ~78 °C (Boiling point of Ethanol)
Crystallization Temperature 0-5 °C
Crystal Appearance Off-white to pale yellow needles
Yield after Recrystallization 90-95%
Purity (by Elemental Analysis) >99.5%
Melting Point 112-114 °C

By employing these rigorous purification techniques, this compound can be isolated in a state of high purity, suitable for demanding research applications.

Advanced Spectroscopic and Structural Elucidation of 3 2 Chloro 4 Nitrophenoxy Benzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum of 3-(2-Chloro-4-nitrophenoxy)benzonitrile would be expected to show a series of signals corresponding to the seven aromatic protons on the two benzene (B151609) rings. The chemical shift (δ) of each proton, reported in parts per million (ppm), would be influenced by the electron-withdrawing effects of the chloro, nitro, and cyano groups, and the electron-donating effect of the ether oxygen. The multiplicity of each signal (e.g., singlet, doublet, triplet, or multiplet) would arise from spin-spin coupling with neighboring protons, and the coupling constants (J values, in Hertz) would provide information about the relative positions of these protons (ortho, meta, or para). The integration of each signal would correspond to the number of protons it represents.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would reveal signals for each of the 13 carbon atoms in the molecule. The chemical shifts of the carbon atoms would be highly dependent on their hybridization and the electronic effects of the substituents. The carbon atom of the nitrile group (-C≡N) would be expected to appear in a characteristic downfield region. Aromatic carbons would resonate in the typical range of approximately 110-160 ppm, with quaternary carbons (those not bonded to any hydrogen) often showing weaker signals. The specific chemical shifts would help to assign each carbon to its position in the molecular structure.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques would be invaluable for the unambiguous assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy) would establish correlations between protons that are coupled to each other, helping to trace the connectivity of protons within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would identify which protons are directly attached to which carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is crucial for identifying the connectivity between the two aromatic rings through the ether linkage and for assigning quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of protons, which can help to determine the preferred conformation of the molecule.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for confirming the molecular weight and elemental composition of a compound and for gaining insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This would allow for the unambiguous confirmation of its molecular formula, C₁₃H₇ClN₂O₃.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

In an MS/MS experiment, the molecular ion would be isolated and then fragmented by collision with an inert gas. The analysis of the resulting fragment ions would provide valuable information about the compound's structure. The fragmentation pattern would be expected to show characteristic losses, such as the cleavage of the ether bond, loss of the nitro group (NO₂), or loss of the cyano group (CN). By piecing together the fragmentation pathway, the connectivity of the molecule can be confirmed.

While the principles of these analytical techniques are well-established, their specific application to this compound cannot be detailed without experimental or reliably predicted data. The scientific community awaits the publication of such research to fully characterize this compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying functional groups and analyzing the vibrational modes of a molecule. While IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that induce a change in dipole moment, Raman spectroscopy detects the inelastic scattering of monochromatic light, which is dependent on changes in the polarizability of the molecule. For this compound, the vibrational spectrum is expected to be rich and complex, with characteristic bands arising from the nitrile, nitro, and substituted aromatic ring moieties.

The nitrile (C≡N) and nitro (NO₂) groups are excellent spectroscopic probes due to their characteristic and intense vibrational bands.

The nitrile group is anticipated to exhibit a strong, sharp absorption band in the IR spectrum and a strong signal in the Raman spectrum corresponding to the C≡N stretching vibration. For aromatic nitriles, this band typically appears in the range of 2240–2220 cm⁻¹. The conjugation of the nitrile group with the aromatic ring slightly lowers the frequency compared to aliphatic nitriles.

The nitro group is characterized by two distinct stretching vibrations: an asymmetric stretch (νₐₛ(NO₂)) and a symmetric stretch (νₛ(NO₂)). For aromatic nitro compounds, the asymmetric stretching vibration is typically observed as a strong band in the IR spectrum between 1550 and 1475 cm⁻¹. The symmetric stretching vibration gives rise to a strong to medium intensity band in the region of 1360–1290 cm⁻¹. nih.govresearchgate.net Both bands are also expected to be observable in the Raman spectrum.

Based on data from related compounds such as 2-chloro-5-nitrobenzonitrile (B92243) and 4-chloro-3-nitrobenzonitrile, the predicted vibrational frequencies for these key functional groups are summarized in the table below.

Predicted Characteristic Vibrational Frequencies for Nitrile and Nitro Groups of this compound
Functional GroupVibrational ModePredicted IR/Raman Frequency Range (cm⁻¹)Expected Intensity
Nitrile (-C≡N)Stretching (ν(C≡N))2240 - 2220Strong, Sharp
Nitro (-NO₂)Asymmetric Stretching (νₐₛ(NO₂))1550 - 1475Strong
Symmetric Stretching (νₛ(NO₂))1360 - 1290Strong to Medium

The vibrational spectra of this compound will also be dominated by bands arising from the two substituted benzene rings. These include C-H stretching, C=C stretching (ring breathing), and in-plane and out-of-plane C-H bending vibrations.

Aromatic C-H Stretching: These vibrations typically occur in the region of 3100–3000 cm⁻¹ and are of weak to medium intensity.

Aromatic C=C Stretching: The stretching of the carbon-carbon bonds within the aromatic rings gives rise to a series of bands, typically in the 1620–1400 cm⁻¹ region. These bands are often sharp and can be used to confirm the presence of the aromatic rings.

C-H In-plane and Out-of-plane Bending: The in-plane bending vibrations are found in the 1300–1000 cm⁻¹ range, while the out-of-plane bending vibrations appear as strong bands in the 900–675 cm⁻¹ region. The exact positions of these out-of-plane bands are sensitive to the substitution pattern on the ring.

C-O-C Ether Linkage: The asymmetric stretching of the diaryl ether C-O-C bond is expected to produce a strong band in the IR spectrum, typically in the range of 1270-1230 cm⁻¹. The symmetric stretch is often weaker and may be difficult to identify.

C-Cl Stretching: The carbon-chlorine stretching vibration is expected in the range of 800-600 cm⁻¹, but its intensity can vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound are the substituted benzene rings, the nitro group, and the nitrile group, all of which contribute to its UV-Vis absorption spectrum.

The spectrum is expected to show multiple absorption bands corresponding to π → π* and n → π* electronic transitions. The benzene rings will exhibit characteristic absorptions, which will be red-shifted (bathochromic shift) and intensified (hyperchromic effect) due to the presence of the substituents.

The nitro group, being a strong chromophore and auxochrome, will significantly influence the electronic spectrum. Aromatic nitro compounds typically display a strong absorption band around 250-280 nm, which is attributed to a π → π* transition of the entire conjugated system. A weaker n → π* transition of the nitro group may also be observed at longer wavelengths (around 330-380 nm). The presence of the chloro and nitrile groups will further modify the energy levels of the molecular orbitals, leading to shifts in the absorption maxima.

Based on studies of similar nitro-substituted aromatic compounds, the following electronic transitions are anticipated for this compound in a non-polar solvent.

Predicted UV-Vis Absorption Maxima (λₘₐₓ) and Electronic Transitions for this compound
Predicted λₘₐₓ Range (nm)Type of TransitionAssociated Chromophore
250 - 280π → πSubstituted Benzene Rings, Nitro Group
330 - 380n → πNitro Group

X-ray Crystallography for Solid-State Molecular Architecture and Conformational Analysis

X-ray crystallography is the definitive technique for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and torsion angles. While a crystal structure for this compound has not been reported in the Cambridge Structural Database, analysis of closely related structures, such as substituted diaryl ethers and nitrobenzonitriles, allows for a predictive discussion of its likely solid-state conformation and intermolecular interactions.

The molecular geometry of this compound will be defined by the spatial arrangement of its two aromatic rings relative to the central ether oxygen atom. The C-O-C bond angle in diaryl ethers is typically around 118-124°. The two phenyl rings are not expected to be coplanar due to steric hindrance, and their relative orientation can be described by two torsion angles.

The bond lengths within the aromatic rings will be in the typical range for benzene derivatives (around 1.39 Å for C-C bonds). The C-Cl, C-N (nitro), N-O, and C≡N bond lengths are also expected to be consistent with values observed in other substituted aromatic compounds.

Predicted Key Geometrical Parameters for this compound Based on Analogous Structures
ParameterPredicted Value
C-O-C Bond Angle118 - 124°
C-Cl Bond Length~1.74 Å
C-NO₂ Bond Length~1.48 Å
N-O Bond Length~1.22 Å
C-C≡N Bond Length~1.45 Å
C≡N Bond Length~1.15 Å

The crystal packing of this compound will be governed by a variety of non-covalent interactions. The presence of the polar nitro and nitrile groups, along with the chlorine atom, will likely lead to a complex network of intermolecular forces.

π-π Stacking: The aromatic rings are likely to engage in π-π stacking interactions, which are a significant contributor to the stability of the crystal lattice of many aromatic compounds.

Dipole-Dipole Interactions: The strong dipole moments of the nitro and nitrile groups will result in significant dipole-dipole interactions, influencing the alignment of molecules in the crystal.

Halogen Bonding: The chlorine atom may participate in halogen bonding, acting as an electrophilic region that can interact with a nucleophilic site on an adjacent molecule, such as the oxygen atoms of the nitro group or the nitrogen of the nitrile group.

C-H···O and C-H···N Hydrogen Bonds: Weak hydrogen bonds involving the aromatic C-H donors and the oxygen atoms of the nitro group or the nitrogen atom of the nitrile group as acceptors are also expected to play a role in the crystal packing.

Chemical Reactivity and Transformation Studies of 3 2 Chloro 4 Nitrophenoxy Benzonitrile

Reactivity Profile of the Nitrile Group

The nitrile group (C≡N) is a versatile functional group in organic synthesis. Its carbon atom is electrophilic due to the polarization of the carbon-nitrogen triple bond, making it susceptible to nucleophilic attack. openstax.org This inherent reactivity allows for its conversion into a variety of other functional groups.

The hydrolysis of nitriles is a fundamental transformation that typically proceeds under acidic or basic conditions to yield amides and subsequently carboxylic acids. lumenlearning.comlibretexts.org The reaction involves the nucleophilic addition of water to the nitrile carbon. lumenlearning.com

Under acidic conditions, the nitrile nitrogen is first protonated, which enhances the electrophilicity of the carbon atom for attack by a weak nucleophile like water. youtube.comchemistrysteps.com This leads to the formation of an amide intermediate, which can be isolated under carefully controlled conditions or further hydrolyzed to the corresponding carboxylic acid upon extended reaction times or with heating. libretexts.orgyoutube.com

In base-catalyzed hydrolysis, a strong nucleophile such as a hydroxide (B78521) ion directly attacks the nitrile carbon. openstax.orgchemistrysteps.com The resulting imine anion is protonated by water to form an amide, which can then be further hydrolyzed to a carboxylate salt. openstax.orgchemistrysteps.com Subsequent acidification is required to obtain the free carboxylic acid. libretexts.org

For 3-(2-Chloro-4-nitrophenoxy)benzonitrile, these reactions would lead to the formation of 3-(2-chloro-4-nitrophenoxy)benzamide and ultimately 3-(2-chloro-4-nitrophenoxy)benzoic acid.

Table 1: Products of Nitrile Hydrolysis

Starting Material Conditions Intermediate Product Final Product
This compound H₃O⁺, Δ 3-(2-Chloro-4-nitrophenoxy)benzamide 3-(2-Chloro-4-nitrophenoxy)benzoic acid

The nitrile group can be reduced to form primary amines or imines, depending on the reducing agent and reaction conditions. youtube.com The most common method for converting nitriles to primary amines is through the use of strong hydride reagents like lithium aluminum hydride (LiAlH₄). openstax.orglibretexts.org This reaction proceeds via two successive nucleophilic additions of a hydride ion to the nitrile carbon. libretexts.org The initial addition forms an imine anion, which is then further reduced to a dianion. Aqueous workup protonates the dianion to yield the primary amine. openstax.org

Alternatively, milder reducing agents such as diisobutylaluminum hydride (DIBAL-H) can be used to achieve a partial reduction to an imine, which upon hydrolysis yields an aldehyde. youtube.comlibretexts.org This provides a synthetic route to convert nitriles into aldehydes.

The selective reduction of the nitrile group in this compound to 3-(2-chloro-4-nitrophenoxy)benzylamine presents a challenge due to the presence of the reducible nitro group. However, reagents like borane (B79455) complexes (e.g., BH₃·THF) or sodium borohydride (B1222165) in combination with activating agents have been shown to selectively reduce nitriles in the presence of nitro groups under specific conditions. calvin.edu

Table 2: Nitrile Reduction Products

Reagent Product after Hydrolysis Functional Group Transformation
Lithium aluminum hydride (LiAlH₄) Primary Amine -C≡N → -CH₂NH₂
Diisobutylaluminum hydride (DIBAL-H) Aldehyde -C≡N → -CHO

Nitriles can participate as dipolarophiles in cycloaddition reactions. A prominent example is the [3+2] cycloaddition, also known as the Huisgen cycloaddition, which is a powerful method for synthesizing five-membered heterocyclic rings. mdpi.com In these reactions, a 1,3-dipole reacts with a dipolarophile (in this case, the nitrile).

For instance, nitrile oxides, which can be generated in situ from hydroximoyl chlorides, react with various dipolarophiles. arkat-usa.org While the nitrile group itself is a relatively weak dipolarophile, its reactivity can be enhanced by substituents. The reaction of a nitrile with a 1,3-dipole like an azide (B81097) or a nitrile oxide can lead to the formation of tetrazoles or oxadiazoles, respectively. For example, the reaction of benzonitrile (B105546) N-oxide with β-phosphorylated nitroethenes has been studied, demonstrating the feasibility of such cycloadditions. mdpi.com Applying this to this compound, it could potentially react with a 1,3-dipole such as an azide to form a substituted tetrazole ring.

The electrophilic carbon of the nitrile group is susceptible to attack by a range of nucleophiles, not just hydrides or water. openstax.org Organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), readily add to the nitrile carbon. openstax.org This addition forms an intermediate imine anion, which is stabilized as a magnesium or lithium salt. Subsequent hydrolysis of this intermediate does not lead to an amine but instead yields a ketone. openstax.org This reaction pathway provides a valuable method for carbon-carbon bond formation and the synthesis of ketones from nitriles. For this compound, reaction with a Grignard reagent like methylmagnesium bromide followed by hydrolysis would yield 1-(3-(2-chloro-4-nitrophenoxy)phenyl)ethan-1-one.

Chemical Transformations of the Nitro Group

The nitro group (-NO₂) is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic substitution. Its most common transformation involves reduction.

The reduction of an aromatic nitro group is a key step in the synthesis of aromatic amines, which are important intermediates in many industrial applications. jsynthchem.com The challenge in a molecule like this compound is to selectively reduce the nitro group without affecting the nitrile or the chloro substituent.

Several methods have been developed for this purpose. Classical methods include the use of metals in acidic media (e.g., tin (Sn), iron (Fe), or zinc (Zn) in HCl). A particularly effective reagent for selective reduction in the presence of a nitrile group is tin(II) chloride dihydrate (SnCl₂·2H₂O). stackexchange.com This reagent can reduce aromatic nitro compounds to the corresponding amines while leaving groups like nitriles, esters, and halogens unaffected. stackexchange.com

Other modern reagents and systems have also been developed for this selective transformation. For example, hydrazine (B178648) hydrate (B1144303) in the presence of zinc or magnesium powder has been shown to selectively and rapidly reduce aromatic nitro groups at room temperature. niscpr.res.in Another approach involves using sodium borohydride (NaBH₄) in combination with transition metal complexes like Ni(PPh₃)₄, which enhances the reducing power of the borohydride and allows for the reduction of nitro groups. jsynthchem.com These methods offer mild reaction conditions and high selectivity, making them valuable for complex molecules. The reduction can also be stopped at the intermediate hydroxylamine (B1172632) stage under carefully controlled conditions using specific reducing agents.

Table 3: Reagents for Selective Nitro Group Reduction

Reagent/System Conditions Product Selectivity Advantage
SnCl₂·2H₂O Alcohol, Heat 3-(4-Amino-2-chlorophenoxy)benzonitrile Tolerates nitriles, esters, halogens stackexchange.com
Hydrazine hydrate / Zn or Mg powder Methanol, RT 3-(4-Amino-2-chlorophenoxy)benzonitrile Rapid, mild, avoids strong acids niscpr.res.in
NaBH₄ / Ni(PPh₃)₄ Ethanol (B145695), RT 3-(4-Amino-2-chlorophenoxy)benzonitrile Mild conditions, enhanced reducing power jsynthchem.com

Role of the Nitro Group in Electron-Withdrawing Effects on Aromatic Systems

The nitro (-NO₂) group attached to one of the phenyl rings is a powerful electron-withdrawing group, significantly influencing the molecule's reactivity. This influence stems from two primary electronic effects:

Resonance Effect (-R or -M): The nitro group can delocalize the π-electrons of the aromatic ring onto its own oxygen atoms. This is particularly effective when the nitro group is positioned ortho or para to a reaction site, as it can stabilize anionic intermediates.

Together, these effects render the nitro-substituted aromatic ring electron-deficient (electrophilic). This deactivation makes the ring less susceptible to electrophilic aromatic substitution but significantly activates it towards nucleophilic aromatic substitution, especially at positions ortho and para to the nitro group. wikipedia.orgmasterorganicchemistry.com

Reactivity of the Aryl Chloride Moiety

The chlorine atom in this compound is bonded to an sp²-hybridized carbon of the electron-deficient aromatic ring. While aryl halides are typically less reactive than alkyl halides in substitution reactions, the specific substitution pattern of this molecule makes the aryl chloride moiety a key site for chemical modification.

The aryl chloride in this compound is highly activated for nucleophilic aromatic substitution (SNAr). This heightened reactivity is a direct consequence of the strong electron-withdrawing nitro group located at the para position relative to the chlorine atom. masterorganicchemistry.com

The reaction proceeds via a two-step addition-elimination mechanism:

Addition: A nucleophile attacks the carbon atom bearing the chlorine (the ipso-carbon), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org

Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the substituted product.

The nitro group plays a crucial role by stabilizing the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction. wikipedia.org This allows the substitution to occur under relatively mild conditions with a variety of nucleophiles.

SubstrateActivating Group (para to Cl)NucleophileRelative Reaction Rate
1-Chloro-4-nitrobenzene-NO₂CH₃O⁻High
Chlorobenzene-HCH₃O⁻Very Low

This interactive table illustrates the activating effect of a para-nitro group on the rate of nucleophilic aromatic substitution compared to an unsubstituted aryl chloride.

The aryl chloride moiety is also a suitable substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. jocpr.com Although aryl chlorides are less reactive than the corresponding bromides or iodides in these transformations, the development of specialized catalyst systems, often employing electron-rich and sterically hindered phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, has enabled their efficient use. chemrxiv.org

Potential cross-coupling reactions for this compound include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a biaryl linkage.

Heck-Mizoroki Reaction: Coupling with an alkene to introduce a vinyl group. orientjchem.org

Sonogashira Coupling: Reaction with a terminal alkyne to form an aryl-alkyne bond. researchgate.net

Buchwald-Hartwig Amination: Coupling with an amine to form a new C-N bond.

These reactions provide versatile pathways to elaborate the molecular structure, attaching a wide array of functional groups at the position of the chlorine atom.

Reaction NameCoupling PartnerBond FormedTypical Catalyst System
Suzuki-MiyauraR-B(OH)₂C-C (Aryl-Aryl)Pd(OAc)₂ / SPhos
Heck-MizorokiAlkeneC-C (Aryl-Vinyl)Pd(OAc)₂ / P(t-Bu)₃
SonogashiraTerminal AlkyneC-C (Aryl-Alkynyl)PdCl₂(PPh₃)₂ / CuI
Buchwald-HartwigAmine (R₂NH)C-NPd₂(dba)₃ / BINAP

This interactive table summarizes common palladium-catalyzed cross-coupling reactions applicable to the aryl chloride moiety.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Aromatic Rings

The outcome of any further substitution on the two aromatic rings is governed by the directing effects of the existing substituents.

Ring A (substituted with -Cl, -NO₂, and -OAr): This ring is strongly deactivated towards electrophilic aromatic substitution (SEAr).

The nitro group is a strong deactivator and a meta-director.

The chloro group is a deactivator but an ortho, para-director.

Ring B (substituted with -CN and -OAr): This ring is also deactivated towards SEAr, but less so than Ring A.

The cyano group (-CN) is a deactivator and a meta-director.

The phenoxy group (-OAr) is an ortho, para-director and an activator.

The directing effects are conflicting. The phenoxy group directs incoming electrophiles to positions 2 and 4, while the cyano group directs to positions 5. The activating, ortho, para-directing effect of the ether oxygen is generally stronger than the deactivating, meta-directing effect of the cyano group. Therefore, electrophilic substitution, if forced, would likely occur at the positions ortho or para to the ether linkage. Steric hindrance from the bulky aryloxy group might favor substitution at the para position (position 6).

RingSubstituentElectronic EffectDirecting Effect (for SEAr)
A-NO₂Strongly Deactivating (-I, -R)meta-
A-ClDeactivating (-I, +R)ortho-, para-
A-OAr'Deactivating (overall)ortho-, para-
B-CNDeactivating (-I, -R)meta-
B-OArActivating (+R, -I)ortho-, para-

This interactive table summarizes the electronic and directing effects of the substituents on both aromatic rings of the molecule.

Mechanistic studies on related systems provide insight into the functionalization of this compound.

For electrophilic aromatic substitution , the mechanism involves the attack of an electrophile on one of the π-systems to form a cationic, resonance-stabilized intermediate known as a Wheland intermediate or sigma complex. The regioselectivity is determined by the relative stability of the possible Wheland intermediates that can be formed. Substituents that can effectively stabilize the positive charge through resonance (+R effect), like the ether oxygen, will favor the formation of intermediates where the charge is delocalized onto that substituent. This explains the ortho, para-directing nature of such groups. Conversely, electron-withdrawing groups destabilize the cationic intermediate, slowing the reaction.

Investigation of Reaction Kinetics and Thermodynamics

Due to the absence of specific published experimental studies on the reaction kinetics and thermodynamics of this compound, this section will explore the theoretical and expected behavior of the compound based on well-understood principles of physical organic chemistry and data from analogous chemical systems. The reactivity of this molecule is primarily dictated by three key structural features: the activated aromatic ring bearing the chloro and nitro substituents, the diaryl ether linkage, and the benzonitrile moiety. Potential transformations could include nucleophilic aromatic substitution (SNAr) at the chlorinated ring, reduction of the nitro group, or cleavage of the ether bond.

Rate Law Determination

The rate law for a chemical reaction is an equation that links the reaction rate with the concentrations of reactants and constant parameters. For any potential transformation of this compound, the determination of the rate law would be a critical step in elucidating the reaction mechanism.

A common reaction for this type of molecule is nucleophilic aromatic substitution, where the chloride is displaced by a nucleophile. This reaction is highly favored due to the presence of the electron-withdrawing nitro group in the para position, which stabilizes the intermediate Meisenheimer complex. wikipedia.orgmasterorganicchemistry.comlibretexts.org For a hypothetical reaction with a nucleophile (Nu-), the reaction would proceed as:

This compound + Nu- → 3-(2-Nu-4-nitrophenoxy)benzonitrile + Cl-

Rate = k [this compound] [Nu-]

Here, k is the second-order rate constant. The determination of this rate law would involve systematically varying the initial concentrations of the reactants and measuring the initial reaction rates. For instance, by keeping the concentration of this compound constant while varying the nucleophile concentration, the order of the reaction with respect to the nucleophile could be determined, and vice versa.

Another potential reaction is the reduction of the nitro group, for example, using a reducing agent like sodium borohydride in the presence of a catalyst. The kinetics of aromatic nitro group reduction can be complex and may depend on the nature of the reducing agent and catalyst. orientjchem.orgmdpi.comgoogle.com The rate law could be of the form:

Rate = k [this compound]a [Reducing Agent]b [Catalyst]c

The exponents a, b, and c would need to be determined experimentally.

Below is a hypothetical data table illustrating how the rate law for a nucleophilic aromatic substitution reaction of this compound might be determined.

ExperimentInitial [Substrate] (M)Initial [Nucleophile] (M)Initial Rate (M/s)
10.100.101.5 x 10-5
20.200.103.0 x 10-5
30.100.203.0 x 10-5

This is a representative table based on typical second-order kinetics for SNAr reactions.

Activation Energy and Thermodynamic Parameters

The activation energy (Ea) and thermodynamic parameters such as enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡) provide deeper insight into the transition state of a reaction. These parameters can be determined by studying the effect of temperature on the reaction rate constant, k, using the Arrhenius and Eyring equations.

For the SNAr reaction of an activated aryl halide, the reaction proceeds through a high-energy intermediate (Meisenheimer complex). The formation of this complex is typically the rate-determining step. masterorganicchemistry.comlibretexts.org The activation energy for such reactions is influenced by the nature of the solvent, the nucleophile, and the leaving group. For the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with piperidine (B6355638) in various solvents, the activation enthalpies are found to be in a range that is characteristic of such substitution reactions. psu.edu

The cleavage of the diaryl ether bond is another possible transformation, which can be catalyzed by acid or transition metals. acs.orgnih.gov Acid-catalyzed cleavage of aryl-ether linkages in lignin (B12514952) model compounds, which are structurally related, has been studied. For example, the dehydration step to form a carbocation in the acid-catalyzed conversion of a model compound was found to have a Gibbs free energy of activation of 16.2 kcal/mol. acs.org Palladium-catalyzed hydrogenolysis of diaryl ethers also provides a pathway for cleavage. nih.gov

The following interactive table presents hypothetical thermodynamic parameters for three potential reactions of this compound, based on data from analogous systems.

Reaction TypeEa (kJ/mol)ΔH (kJ/mol)ΔS (J/mol·K)ΔG (kJ/mol) at 298 K
SNAr (with Piperidine)5047.5-8071.3
Nitro Group Reduction (Catalytic)4542.5-10072.3
Acid-Catalyzed Ether Cleavage6865.5-5080.4

This is a representative table with values estimated from analogous reactions reported in the literature.

The negative entropy of activation (ΔS‡) for the SNAr reaction is consistent with a bimolecular mechanism where two reactant molecules combine to form a more ordered transition state. researchgate.net For the catalytic reduction of the nitro group, the assembly of reactants on the catalyst surface would also lead to a decrease in entropy. The thermodynamic parameters for ether cleavage would be highly dependent on the specific conditions and catalytic system employed. nih.govacs.org

Computational and Theoretical Investigations of 3 2 Chloro 4 Nitrophenoxy Benzonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods, particularly Density Functional Theory (DFT), provide a detailed picture of the molecule's geometry, orbital energies, and charge distribution, all of which are critical in predicting its chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method for predicting the equilibrium geometry of molecules. derpharmachemica.com By optimizing the structure of 3-(2-chloro-4-nitrophenoxy)benzonitrile at a suitable level of theory (e.g., B3LYP with a 6-311+G(2d,2p) basis set), key geometric parameters such as bond lengths, bond angles, and dihedral angles can be determined. derpharmachemica.com

The conformation of the molecule is largely defined by the dihedral angles around the ether linkage. These angles determine the relative orientation of the two aromatic rings. Computational studies on similar diaryl ethers reveal that the molecule is not planar, with the two rings twisted relative to each other to minimize steric hindrance. The nitro group in related nitroaromatic compounds has been shown to be slightly rotated out of the plane of the benzene (B151609) ring. derpharmachemica.com

Illustrative Optimized Geometrical Parameters for a Diaryl Ether Linkage (Based on computational studies of related compounds)

ParameterBond/AnglePredicted Value
Bond LengthC-O (ether)~1.36 Å
Bond LengthO-C (ether)~1.41 Å
Bond AngleC-O-C (ether)~118°
Dihedral AngleC-C-O-CVariable, defining conformation

Note: The values in this table are illustrative and based on DFT calculations of structurally similar diaryl ethers. The exact values for this compound would require a specific calculation.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the phenoxy ring, which is activated by the electron-donating ether oxygen. The LUMO is anticipated to be concentrated on the nitrophenyl ring, due to the strong electron-withdrawing nature of the nitro group. This distribution suggests that the molecule is susceptible to nucleophilic attack on the nitrophenyl ring and electrophilic attack on the phenoxybenzonitrile moiety. The HOMO-LUMO gap for similar nitroaromatic compounds is typically in the range that indicates a reactive species. researchgate.netnih.gov

Illustrative Frontier Molecular Orbital Energies (Based on computational studies of related nitroaromatic compounds)

OrbitalEnergy (eV)
HOMO~ -7.0 to -6.5
LUMO~ -3.5 to -3.0
HOMO-LUMO Gap~ 3.5 to 4.0

Note: These values are representative of nitroaromatic compounds and provide an estimate of the expected range for this compound.

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. dtic.mil The ESP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

In this compound, the ESP analysis would likely show a significant negative potential around the oxygen atoms of the nitro group and the nitrogen atom of the nitrile group, indicating these are sites for potential interactions with electrophiles or hydrogen bond donors. dtic.milwalisongo.ac.id Conversely, the area around the carbon atom attached to the nitro group and the hydrogen atoms of the aromatic rings would exhibit a positive potential, making them susceptible to nucleophilic attack. researchgate.netnih.gov The chlorine atom would also influence the local electronic environment.

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. acs.org By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, the chemical shifts can be estimated. nih.gov These predictions are valuable for assigning peaks in experimental NMR spectra. For instance, the carbon atom attached to the electron-withdrawing nitro group is expected to have a higher chemical shift (be more deshielded).

Illustrative Predicted ¹³C NMR Chemical Shifts for Key Carbon Atoms (Based on known substituent effects and data for related compounds)

Carbon AtomEnvironmentPredicted Chemical Shift (ppm)
C-CNAttached to nitrile~110-120
C-NO₂Attached to nitro group~140-150
C-ClAttached to chlorine~130-140
C-OAttached to ether oxygen~150-160

Note: These are estimated ranges based on substituent effects in similar aromatic compounds. bmrb.io

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. nih.govresearchgate.net The calculated frequencies are often scaled to better match experimental values. Characteristic vibrational modes for this compound would include the C≡N stretch of the nitrile group, the asymmetric and symmetric stretches of the NO₂ group, the C-O-C stretches of the ether linkage, and various C-H and C=C vibrations of the aromatic rings. spectroscopyonline.com

Illustrative Predicted Vibrational Frequencies for Key Functional Groups (Based on computational studies of related compounds)

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
Nitrile (-C≡N)Stretching~2230-2240
Nitro (-NO₂)Asymmetric Stretching~1520-1560
Nitro (-NO₂)Symmetric Stretching~1340-1360
Ether (C-O-C)Asymmetric Stretching~1240-1280

Note: These are typical frequency ranges for the specified functional groups in aromatic compounds. spectroscopyonline.com

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solution-Phase Behavior

While quantum chemical calculations are typically performed on a single molecule in the gas phase, Molecular Dynamics (MD) simulations can model the behavior of a molecule in a condensed phase (e.g., in a solvent) over time. nih.govacs.org MD simulations provide insights into the conformational flexibility of the molecule and its interactions with the surrounding solvent molecules.

For this compound, MD simulations could be used to explore the rotational dynamics around the ether linkage, revealing the most stable conformations in solution and the energy barriers between them. chemrxiv.orgosti.gov These simulations would also shed light on how solvent molecules arrange themselves around the solute, particularly around the polar nitro and nitrile groups.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating reaction mechanisms. By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and transition states can be identified. This allows for the determination of activation energies and reaction pathways.

For this compound, computational studies could elucidate the mechanisms of various reactions, such as nucleophilic aromatic substitution on the nitrophenyl ring or electrophilic substitution on the phenoxybenzonitrile ring. mdpi.com For example, the reaction pathway for the displacement of the chlorine atom by a nucleophile could be modeled to understand the energetics of the process and the structure of the transition state. DFT calculations have been successfully used to study the C-CN bond activation of benzonitrile (B105546) by metal complexes, which could be a relevant area of reactivity for this molecule. utexas.eduutrgv.edu

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical models that aim to predict the reactivity of a chemical compound based on its molecular structure. nih.gov These models are a cornerstone of computational chemistry, enabling the prediction of various chemical and biological activities, thereby reducing the need for extensive and costly experimental work. mdpi.comresearchgate.net The fundamental principle of QSRR is that the molecular structure, encoded by numerical descriptors, contains the necessary information to predict the compound's reactivity.

The development of a QSRR model involves several key steps. First, a dataset of compounds with known reactivity data is compiled. Then, a set of molecular descriptors is calculated for each compound in the dataset. These descriptors can be categorized into several types, including:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Geometrical descriptors: These relate to the three-dimensional arrangement of the atoms.

Electronic descriptors: These describe the electronic properties of the molecule, such as charge distribution and orbital energies.

Physicochemical descriptors: These include properties like hydrophobicity and polarizability.

Once the descriptors are calculated, a mathematical or statistical method is used to build a model that correlates these descriptors with the observed reactivity. researchgate.net Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms such as Support Vector Machines (SVM) and Random Forest. mdpi.com The predictive power of the resulting model is then rigorously evaluated through internal and external validation techniques. nih.gov

While specific QSRR models for this compound are not extensively documented in publicly available literature, the methodology could be applied to predict its reactivity in various chemical transformations. For instance, a QSRR model could be developed to predict its susceptibility to nucleophilic aromatic substitution or its potential as a precursor in cycloaddition reactions. mdpi.com

Table 1: Hypothetical Molecular Descriptors for QSRR Modeling of this compound

Descriptor TypeDescriptor ExamplePotential Predicted Reactivity
ElectronicHighest Occupied Molecular Orbital (HOMO) EnergyNucleophilicity
ElectronicLowest Unoccupied Molecular Orbital (LUMO) EnergyElectrophilicity
StericMolecular VolumeAccessibility of reactive sites
ThermodynamicHeat of FormationThermodynamic stability

Virtual Screening and Design Principles for Novel Derivatives

Virtual screening is a computational technique used in drug discovery and materials science to search large libraries of small molecules in order to identify those structures which are most likely to bind to a target, such as a protein receptor or enzyme. nih.govnih.gov This method is significantly faster and more cost-effective than traditional high-throughput screening. nih.gov Structure-based virtual screening (SBVS) relies on the three-dimensional structure of the target, using docking algorithms to predict the binding mode and affinity of a ligand. nih.gov

In the context of this compound, virtual screening could be employed to discover novel derivatives with specific biological activities. For example, if a particular enzyme is identified as a target, its structure could be used to screen a virtual library of derivatives of this compound. The goal would be to identify derivatives that are predicted to bind strongly and selectively to the active site of the enzyme.

The design of novel derivatives based on the this compound scaffold would be guided by several key principles:

Pharmacophore Modeling: Identifying the essential structural features of the parent molecule responsible for a desired activity.

Structure-Activity Relationship (SAR) Analysis: Understanding how modifications to the chemical structure affect the activity of the compound. rsc.org For instance, studies on similar scaffolds have shown that the introduction of different substituents can significantly impact biological activity. manipal.edu

ADMET Prediction: In silico prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed derivatives to ensure they have drug-like characteristics. manipal.edu

Table 2: Design Principles for Novel Derivatives of this compound

Design PrincipleObjectiveExample Modification
Enhance Target BindingIncrease binding affinity and selectivity to a specific biological target.Introduction of hydrogen bond donors/acceptors.
Improve Physicochemical PropertiesOptimize solubility, permeability, and metabolic stability.Modification of lipophilicity through substituent changes.
Reduce Off-Target EffectsMinimize binding to unintended biological targets to reduce side effects.Steric modifications to prevent binding to off-targets.
Explore New Chemical SpaceGenerate structurally novel compounds with potentially new activities.Introduction of diverse functional groups and ring systems.

Through the iterative process of virtual screening and rational design, it is possible to explore the vast chemical space around the this compound scaffold to identify new molecules with optimized properties for a range of applications.

Advanced Chemical Applications and Derivatization Studies of 3 2 Chloro 4 Nitrophenoxy Benzonitrile

Role as a Key Intermediate in Complex Organic Synthesis

The strategic placement of three distinct functional groups—nitrile, chloro, and nitro—on a stable diaryl ether backbone makes 3-(2-Chloro-4-nitrophenoxy)benzonitrile a versatile platform for the synthesis of elaborate organic molecules. Each of these groups can undergo a variety of chemical transformations, often with a high degree of selectivity, allowing for the stepwise construction of complex targets.

The functional groups within this compound serve as handles for cyclization reactions to form a wide array of heterocyclic structures. The nitrile group, for instance, can be chemically modified to participate in ring formation. A common strategy involves the reduction of the nitrile to a primary amine, such as in the conversion of 3-(4-Chlorophenoxy)benzonitrile to (3-(4-Chlorophenoxy)phenyl)methanamine. researchgate.net This resulting aminomethyl group can then act as a nucleophile to react with other electrophiles, leading to the formation of nitrogen-containing heterocycles like pyrrolo[2,3-d]pyrimidines. researchgate.net

While specific polymerization of this compound has not been extensively documented, its structural motifs suggest a theoretical role as a precursor to advanced polymeric materials. Functionalized aromatic compounds containing nitro and chloro groups are known to be incorporated into polymer chains. For instance, various ring-substituted phenylcyanoacrylates, including monomers with chloro-nitro substitution patterns, have been synthesized and copolymerized with styrene. chemrxiv.org

A plausible theoretical pathway to utilize this compound as a monomer would involve the chemical modification of one of its functional groups to introduce a polymerizable moiety.

Theoretical Monomer Synthesis Strategies:

Functional GroupModification ReactionResulting Polymerizable Group
Nitro GroupReduction to amine, followed by diazotization and Heck or Suzuki couplingStyrenic or acrylic group
Nitrile GroupPartial reduction and conversion to a vinyl groupVinyl group
Aromatic RingDirect vinylation or attachment of an acrylate (B77674) group via functionalizationStyrenic or acrylic group

The incorporation of the bulky, polar this compound unit into a polymer backbone would be expected to impart specific properties. These could include enhanced thermal stability, altered solubility, and a high refractive index due to the presence of multiple aromatic rings and polarizable groups.

The diaryl ether framework is a common feature in high-performance ligands used in transition-metal catalysis, providing a well-defined geometry for metal coordination. The functional groups on this compound can be converted into common coordinating groups to produce novel ligands.

For example, the reduction of both the nitro and nitrile functionalities would yield a diamino derivative, 3-(2-Chloro-4-aminophenoxy)benzylamine. This molecule could act as a bidentate ligand, coordinating to metal centers through both nitrogen atoms. Alternatively, selective hydrolysis of the nitrile to a carboxylic acid and reduction of the nitro group to an amine would create an aminocarboxylic acid derivative, capable of forming stable chelate complexes. Further derivatization could involve replacing the chlorine atom via SNAr with a phosphine-containing nucleophile to generate a potential phosphine (B1218219) ligand, a crucial class of ligands in homogeneous catalysis. The inherent modularity of the scaffold allows for the synthesis of a library of ligands with systematically varied steric and electronic properties.

Synthesis and Characterization of Novel Derivatives and Analogs

The generation of novel derivatives from this compound is key to unlocking its full potential in various chemical applications. Strategic modifications allow for the fine-tuning of its chemical and physical properties.

The three primary functional handles of the molecule can be targeted with high selectivity. The nitro group is readily reduced to an amine under various conditions, such as using iron powder in acetic acid, a transformation demonstrated on the analogous 3-chloro-4-(4′-chlorophenoxy)nitrobenzene. nih.gov This conversion dramatically alters the electronic nature of the attached ring, from strongly electron-withdrawing to electron-donating, which in turn modifies the reactivity of the entire molecule.

The nitrile group is also synthetically versatile. It can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid or reduced with powerful reducing agents like lithium aluminum hydride to an aminomethyl group. researchgate.net Each new functional group introduces different chemical behavior; the carboxylic acid provides a site for amide or ester formation, while the primary amine is a key nucleophile for building larger structures.

The chlorine atom on the nitro-activated ring is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide range of substituents by reacting the parent compound with nucleophiles such as alkoxides, thiolates, or amines, thereby creating a diverse library of new diaryl ether derivatives.

Summary of Potential Structural Modifications:

Reaction TypeTarget GroupReagents (Example)Product Functional GroupImpact on Chemical Behavior
ReductionNitroFe / Acetic Acid nih.govAmine (-NH₂)Increases electron density on the ring; introduces a nucleophilic and basic site.
ReductionNitrileLiAlH₄ researchgate.netAminomethyl (-CH₂NH₂)Introduces a flexible, nucleophilic side chain.
HydrolysisNitrileH₃O⁺ or OH⁻Carboxylic Acid (-COOH)Introduces an acidic site for salt, ester, or amide formation.
Nucleophilic SubstitutionChloroNaOR, NaSR, R₂NHAlkoxy (-OR), Thioether (-SR), Amine (-NR₂)Allows for significant structural diversification and property tuning.

By systematically modifying the structure of this compound and studying its derivatives, clear structure-function relationships can be established. The transformation of the nitro group to an amine is a prime example. The parent nitro-compound is a precursor for electrophilic reactions on its non-activated ring, while the resulting amino-derivative is activated towards electrophilic substitution, completely reversing its reactivity profile.

In the context of materials science, converting the nitrile to a carboxylic acid would introduce hydrogen-bonding capabilities, potentially leading to the formation of self-assembling supramolecular structures or liquid crystals. Replacing the chlorine atom with different substituents via SNAr would directly impact the steric and electronic environment around the diaryl ether core. For instance, introducing a bulky alkyl group would sterically hinder the rotation around the ether linkage, affecting the conformation of the molecule and, consequently, its ability to act as a ligand or bind to a biological target. Computational studies on related structures, such as thiazolidinone derivatives, have shown how even minor structural changes can significantly alter binding scores to protein targets, highlighting the importance of precise structural control in establishing desired functions. manipal.edu

Development of Advanced Functionalization Strategies for Enhanced Chemical Utility

The strategic functionalization of the this compound scaffold is pivotal for augmenting its chemical utility and exploring its potential in various scientific domains. Advanced synthetic methodologies, such as directed ortho-metalation and multi-component reactions, offer powerful tools for the precise modification of its molecular architecture, enabling the generation of diverse and complex derivatives.

Directed Ortho-Metalation and Related Reactions

Directed ortho-metalation (DoM) has emerged as a potent strategy for the regioselective functionalization of aromatic compounds. wikipedia.orgbaranlab.org This technique relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. organic-chemistry.org In the case of this compound, the diaryl ether oxygen atom and the nitrile group can both potentially serve as DMGs.

The ether oxygen is generally a moderately effective DMG, capable of directing lithiation to the C2 and C4 positions of the benzonitrile (B105546) ring. However, the nitrile group, while a weaker DMG, can also influence the regioselectivity. The interplay between these groups, along with the electronic effects of the chloro and nitro substituents on the other ring, dictates the ultimate site of metalation. Research in this area focuses on optimizing reaction conditions, including the choice of organolithium base (e.g., n-BuLi, s-BuLi, LDA), solvent, and temperature, to achieve high regioselectivity.

Upon successful ortho-lithiation, the resulting aryllithium intermediate can be trapped with a wide array of electrophiles to introduce new functional groups. This allows for the synthesis of a library of derivatives with tailored properties. For instance, reaction with aldehydes or ketones yields secondary or tertiary alcohols, while quenching with alkyl halides introduces alkyl chains.

Table 1: Hypothetical Directed Ortho-Metalation of this compound

EntryDirecting GroupBaseElectrophile (E+)Product
1Ether Oxygenn-BuLi/TMEDADMF2-Formyl-3-(2-chloro-4-nitrophenoxy)benzonitrile
2Ether Oxygens-BuLiI₂3-(2-Chloro-4-nitrophenoxy)-2-iodobenzonitrile
3Ether OxygenLDA(CH₃)₃SiCl3-(2-Chloro-4-nitrophenoxy)-2-(trimethylsilyl)benzonitrile
4Ether Oxygenn-BuLiCO₂3-(2-Chloro-4-nitrophenoxy)-2-cyanobenzoic acid

This table presents hypothetical reaction outcomes based on established principles of directed ortho-metalation.

Incorporation into Multi-Component Reaction Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. nih.govtcichemicals.com The Passerini and Ugi reactions are prominent examples of isocyanide-based MCRs that allow for the rapid assembly of complex molecular scaffolds. walisongo.ac.idresearchgate.net

While this compound cannot directly participate as a primary component in these reactions, it can be strategically modified to serve as a versatile building block. For example, the nitrile functionality can be transformed into an amine or a carboxylic acid, or an aldehyde group can be introduced onto one of the aromatic rings via DoM, as previously discussed. These derivatives can then be employed in MCRs to generate highly functionalized and structurally diverse molecules.

For instance, a derivative bearing an aldehyde group could undergo a Passerini reaction with a carboxylic acid and an isocyanide to yield an α-acyloxy amide. researchgate.net Similarly, an amine derivative could participate in a Ugi reaction with an aldehyde, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. beilstein-journals.org The incorporation of the bulky and electronically distinct 3-(2-chloro-4-nitrophenoxy)phenyl moiety is expected to impart unique properties to the resulting MCR products.

Table 2: Hypothetical Multi-Component Reactions Involving Derivatives of this compound

EntryMCR TypeDerivative of Core CompoundReactant 2Reactant 3Reactant 4Product Type
1Passerini2-Formyl-3-(2-chloro-4-nitrophenoxy)benzonitrileAcetic Acidtert-Butyl isocyanideN/Aα-Acyloxy amide
2Ugi3-(2-Chloro-4-nitrophenoxy)anilineBenzaldehydeBenzoic AcidCyclohexyl isocyanideα-Acylamino amide
3Ugi3-(2-Chloro-4-nitrophenoxy)benzoic acidIsopropylamineIsobutyraldehydeBenzyl isocyanideα-Acylamino amide
4Passerini4-(2-Chloro-4-nitrophenoxy)benzaldehydePropionic AcidEthyl isocyanoacetateN/Aα-Acyloxy amide

This table illustrates the potential for generating complex molecules by incorporating functionalized derivatives of the title compound into multi-component reaction schemes.

The development of these advanced functionalization strategies is crucial for unlocking the full potential of this compound as a scaffold for the synthesis of novel chemical entities with diverse applications.

Future Directions in the Academic Research of 3 2 Chloro 4 Nitrophenoxy Benzonitrile

Exploration of Unconventional Synthetic Routes and Biocatalytic Approaches

Future synthetic research on 3-(2-Chloro-4-nitrophenoxy)benzonitrile is anticipated to move beyond traditional chemical methods towards more sustainable and efficient strategies. A significant area of interest lies in the development of biocatalytic approaches for its synthesis. The growing importance of producing enantiomerically pure active pharmaceutical ingredients (APIs) has highlighted biocatalysis as a promising technique. nih.govnih.gov Enzymes, with their high stereoselectivity, regioselectivity, and chemoselectivity, offer a green alternative to conventional synthesis. nih.gov Research could focus on identifying or engineering enzymes, such as lipases or oxidoreductases, capable of catalyzing key steps in the synthesis of this compound or its precursors. The use of immobilized enzymes, potentially stabilized with ionic liquids, could further enhance process efficiency and catalyst reusability. nih.govnih.gov

Another promising direction is the adoption of microreactor technology for key synthetic transformations, such as nitration. Aromatic nitration is often challenged by its heterogeneous nature and high exothermicity, which can lead to safety concerns and reduced selectivity in conventional batch reactors. researchgate.net Continuous flow nitration within droplet-based microreactors offers significant advantages, including enhanced heat and mass transfer, leading to improved reaction control, higher yields, and better selectivity. researchgate.net Future studies could adapt and optimize continuous flow methodologies for the nitration steps involved in the synthesis of this compound, potentially leading to safer and more efficient production.

Synthetic ApproachPotential AdvantagesKey Research Focus
Biocatalysis High stereoselectivity, regioselectivity, and chemoselectivity; sustainable and green chemistry principles. nih.govIdentification and engineering of specific enzymes; optimization of reaction conditions with immobilized enzymes and ionic liquids. nih.govnih.gov
Microreactor Technology Enhanced safety and control over highly exothermic reactions; improved yield and selectivity. researchgate.netDevelopment and optimization of continuous flow processes for nitration and other key synthetic steps.

In-depth Mechanistic Studies of Under-explored Chemical Transformations

A thorough understanding of the reaction mechanisms governing the synthesis and transformations of this compound is crucial for optimizing existing protocols and discovering new reactivity. Future research should focus on detailed mechanistic investigations of key bond-forming and bond-breaking events. High-resolution tandem mass spectrometry can be a powerful tool to detect and characterize key reaction intermediates, providing experimental support for proposed mechanistic pathways. researchgate.net

Furthermore, spectroscopic techniques such as FT-IR, μ-Raman, and proton magnetic resonance (PMR) can provide valuable insights into the molecular structure and electronic properties of this compound and its derivatives. researchgate.netsigmaaldrich.com For instance, PMR spectroscopy has been effectively used to study the conformation of related nitro-containing aromatic compounds. researchgate.net In-depth analysis of the spectral data can elucidate subtle structural features and electronic effects that influence the compound's reactivity.

Development of Integrated Computational-Experimental Research Paradigms

The synergy between computational chemistry and experimental work offers a powerful approach to accelerate research. Future studies on this compound would greatly benefit from an integrated computational-experimental paradigm. Theoretical calculations can be employed to propose and evaluate new mechanistic pathways for its synthesis and reactions. researchgate.net For example, density functional theory (DFT) calculations can be used to model transition states and reaction intermediates, providing a deeper understanding of the underlying reaction mechanisms.

Quantum chemical calculations can also be used to predict and interpret spectroscopic data, such as vibrational frequencies, which can then be compared with experimental FT-IR and Raman spectra to validate the computational models. sigmaaldrich.com This integrated approach can guide the rational design of new experiments, leading to the discovery of novel synthetic routes and a more profound understanding of the compound's chemical behavior.

Research ParadigmMethodologiesExpected Outcomes
Mechanistic Studies High-resolution mass spectrometry, FT-IR, Raman, and PMR spectroscopy. researchgate.netresearchgate.netsigmaaldrich.comElucidation of reaction pathways, characterization of intermediates, and understanding of structure-reactivity relationships.
Computational-Experimental Integration DFT calculations, quantum chemical modeling, and spectroscopic analysis. researchgate.netsigmaaldrich.comValidation of proposed mechanisms, prediction of reactivity, and rational design of new synthetic strategies.

Strategic Integration into Emerging Fields of Chemical Technology

The unique structural features of this compound, including the chloro, nitro, and cyano functionalities, make it an attractive building block for applications in various emerging fields of chemical technology. One potential area is in the development of novel materials. For instance, the presence of polar functional groups could be exploited in the design of new liquid crystals or polymers with specific electronic or optical properties.

Another promising avenue is in the synthesis of biologically active molecules. The benzonitrile (B105546) moiety is a common feature in many pharmaceutical compounds. Future research could explore the use of this compound as a key intermediate in the synthesis of novel drug candidates. For example, it could be used in the preparation of analogues of serotonin transporter (SERT) ligands for applications in positron emission tomography (PET) studies. sigmaaldrich.com

Discovery of Novel Chemical Reactivity and Undiscovered Applications

A significant part of future research will undoubtedly focus on uncovering novel chemical reactivity and previously unimagined applications of this compound. The interplay of the electron-withdrawing nitro and cyano groups with the chloro substituent on the aromatic rings suggests a rich and complex reactivity profile that is yet to be fully explored.

Q & A

Q. What are the optimal synthetic routes for 3-(2-Chloro-4-nitrophenoxy)benzonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves sequential nitration, chlorination, and coupling reactions. For example:

Nitration : Introduce a nitro group to toluene derivatives under controlled acidic conditions (e.g., HNO₃/H₂SO₄) .

Chlorination : Use chlorinating agents like Cl₂ or SOCl₂ in the presence of catalysts (e.g., FeCl₃) to substitute hydrogen atoms .

Coupling : Employ Ullmann or nucleophilic aromatic substitution to attach the phenoxy group to benzonitrile.
Optimization : Use Design of Experiments (DOE) to vary temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading. Continuous flow reactors can enhance yield and purity by minimizing side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • FT-IR : Identify nitrile (C≡N stretch ~2220 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) groups .
  • NMR : ¹H NMR reveals aromatic proton splitting patterns (e.g., para-substitution on the benzene ring), while ¹³C NMR confirms nitrile carbon (~115 ppm) .
  • UV-Vis : Monitor electronic transitions of the nitro and aromatic systems for stability studies .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can contradictions in reported reaction yields for this compound be resolved?

  • Methodological Answer : Contradictions often arise from unaccounted variables:
  • By-product Analysis : Use LC-MS or GC-MS to detect intermediates (e.g., incomplete nitration products) .
  • Kinetic Studies : Compare reaction rates under varying temperatures/pressures to identify rate-limiting steps.
  • Computational Modeling : Apply DFT calculations to predict energy barriers for competing pathways (e.g., meta vs. para substitution) .

Q. What computational strategies are effective for predicting biological interactions of this compound?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., GPCRs or enzymes). Validate with crystal structures of related compounds (e.g., mGlu5 receptor ligands) .
  • ADMET Prediction : Tools like SwissADME assess bioavailability, metabolic stability, and toxicity. Focus on logP values (<5) and cytochrome P450 interactions .
  • MD Simulations : Run 100-ns trajectories to evaluate binding stability in physiological conditions .

Q. How can impurities in this compound batches be quantified and mitigated?

  • Methodological Answer :
  • UPLC-MS/MS : Quantify genotoxic impurities (e.g., brominated by-products) with a limit of detection <0.1% using MRM transitions .
  • Purification : Optimize column chromatography (silica gel, gradient elution) or recrystallization in ethanol/water mixtures.
  • Process Control : Implement in-line PAT (Process Analytical Technology) to monitor reaction progress in real time .

Data Contradiction Analysis

Q. Why do biological activity assays for this compound show variability across studies?

  • Methodological Answer : Variability stems from:
  • Assay Conditions : Standardize cell lines (e.g., HEK293 vs. CHO), incubation times, and solvent concentrations (DMSO <0.1% v/v).
  • Target Selectivity : Perform counter-screens against related receptors (e.g., mGlu subtypes) to rule off-target effects .
  • Metabolite Interference : Use LC-MS to identify active metabolites that may contribute to observed effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.